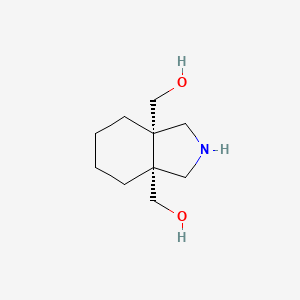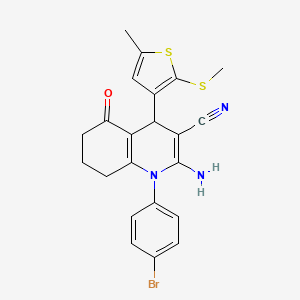
2'-Hydroxy-3',4,5'-trichlorochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxy-3’,4,5’-trichlorochalcone is a chemical compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4,5’-trichlorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4,5-trichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-3’,4,5’-trichlorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Hydroxy-3’,4,5’-trichlorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3’,4,5’-trichlorobenzophenone or 2’-hydroxy-3’,4,5’-trichlorobenzoic acid.
Reduction: Formation of 2’-hydroxy-3’,4,5’-trichlorochalcone alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Applications De Recherche Scientifique
2’-Hydroxy-3’,4,5’-trichlorochalcone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2’-Hydroxy-3’,4,5’-trichlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and disrupt microbial cell membranes to exhibit antimicrobial activity . The specific molecular targets and pathways depend on the biological context and the type of activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethyl-2-chlorochalcone
- 2’-Hydroxy-4’,6’-dimethyl-4-chlorochalcone
- 2’-Hydroxy-3’,4,6’-trimethoxychalcone
Uniqueness
2’-Hydroxy-3’,4,5’-trichlorochalcone is unique due to the presence of three chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its planarity, electronic properties, and interactions with biological targets .
Propriétés
Formule moléculaire |
C15H9Cl3O2 |
|---|---|
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-4-1-9(2-5-10)3-6-14(19)12-7-11(17)8-13(18)15(12)20/h1-8,20H/b6-3+ |
Clé InChI |
WWLYABRIEBRVJG-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)

![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
